molecular formula C10H14N2S B2601962 (2-Propylphenyl)thiourea CAS No. 1251208-53-3

(2-Propylphenyl)thiourea

Cat. No.: B2601962
CAS No.: 1251208-53-3
M. Wt: 194.3
InChI Key: ZMXBZOYQCPSOHQ-UHFFFAOYSA-N
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Description

(2-Propylphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2-propylphenyl group. This compound is known for its diverse applications in organic synthesis and pharmaceutical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thioacylation Method: A common method for synthesizing thiourea derivatives involves the reaction of amines with carbon disulfide in an aqueous medium.

    Nucleophilic Substitution: Another method involves the reaction of urea with Lawesson’s reagent.

Industrial Production Methods

Industrial production of (2-Propylphenyl)thiourea typically involves large-scale synthesis using the thioacylation method due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Propylphenyl)thiourea can undergo oxidation reactions, where it is converted into sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Propylphenyl)thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A derivative with a phenyl group instead of a 2-propylphenyl group.

    N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.

Uniqueness

(2-Propylphenyl)thiourea is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-propylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-5-8-6-3-4-7-9(8)12-10(11)13/h3-4,6-7H,2,5H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXBZOYQCPSOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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